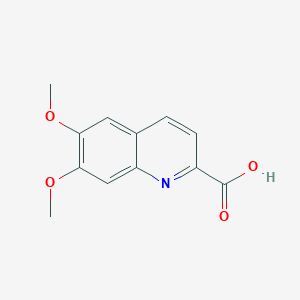
6,7-Dimethoxyquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxyquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol. This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinoline ring and a carboxylic acid group at the 2nd position
Wirkmechanismus
Target of Action
The primary target of 6,7-Dimethoxyquinoline-2-carboxylic acid is the amyloid-beta (Aβ) aggregation . Aβ aggregation is a significant factor responsible for cognitive decline and memory deficits in Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of Aβ aggregation . It interacts with Aβ, preventing its aggregation and formation of neurotoxic oligomers, protofibrils, and plaques .
Biochemical Pathways
The compound affects the biochemical pathway related to the aggregation of Aβ. By inhibiting the aggregation of Aβ, it prevents the formation of neurotoxic oligomers, protofibrils, and plaques, which are associated with neuronal cell death .
Result of Action
The result of the action of this compound is the inhibition of Aβ aggregation . This leads to a decrease in the formation of neurotoxic oligomers, protofibrils, and plaques, thereby attenuating Aβ-induced neurotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoline-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.
Methylation: The quinoline ring is subjected to methylation to introduce methoxy groups at the 6th and 7th positions.
Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the quinoline ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxyquinoline-2-carboxylic acid has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxyquinoline-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound without methoxy and carboxylic acid groups.
6,7-Dimethoxyquinoline: Lacks the carboxylic acid group.
2-Carboxyquinoline: Lacks the methoxy groups.
Each of these compounds has distinct properties and applications, making this compound unique in its own right.
Eigenschaften
IUPAC Name |
6,7-dimethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-7-3-4-8(12(14)15)13-9(7)6-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGBLROXONFBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














